Precursor Role in Stiripentol Analogue Synthesis
The primary documented application of N-(2,4-dichlorophenyl)hydrazinecarboxamide is as a specific reactant in the synthesis of a series of stiripentol analogues [1]. The synthetic route involves a multi-step reaction with hydrazine hydrate, where the specific 2,4-dichlorophenyl substitution is a structural requirement for generating the target hydrazinecarboxamide intermediates [1].
| Evidence Dimension | Synthetic Utility |
|---|---|
| Target Compound Data | Reacts with hydrazine hydrate in a multi-step synthesis [1] |
| Comparator Or Baseline | Analogous compounds with different aryl substitution patterns |
| Quantified Difference | Not quantified in direct comparison |
| Conditions | Multi-step reaction: 1. dichloromethane / 0.5 h / 20 °C; 2. hydrazine hydrate / 1 h / Reflux [1] |
Why This Matters
For researchers aiming to replicate or build upon the specific stiripentol analogue series, this exact compound is a non-substitutable reagent based on the published methodology.
- [1] Abdel-Rehim, F. et al. (2012). Design and synthesis of novel stiripentol analogues as potential anticonvulsants. European Journal of Medicinal Chemistry, 47(1), 360-369. DOI: 10.1016/j.ejmech.2011.11.004. View Source
